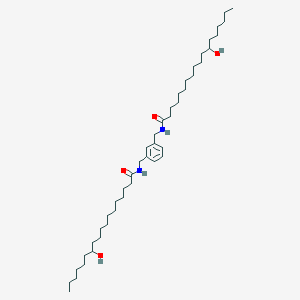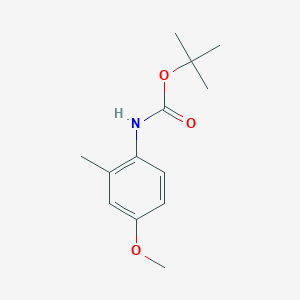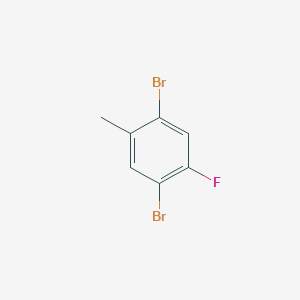
2,5-Dibromo-4-fluorotoluene
説明
Synthesis Analysis
The synthesis of bromo-fluorotoluene derivatives is a topic of interest in several papers. For instance, the synthesis of 2-bromo-6-fluorotoluene is described as involving a Gattermann diazonium salt substitution reaction, followed by a reduction reaction and a Schiemann reaction, with a yield of 51.8% . Although this is not the same compound as 2,5-dibromo-4-fluorotoluene, the methodologies used could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, revealing monoclinic crystals and classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions . These findings suggest that 2,5-dibromo-4-fluorotoluene may also exhibit interesting structural characteristics, potentially including similar halogen interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions involving bromo-fluorotoluene derivatives. For example, the one-pot desulfurative-fluorination-bromination reaction leads to the synthesis of dibromo-difluoroalkylthiophenes . Additionally, the regioselective fluorination of dibromovinylbenzene derivatives has been achieved with high yields and regioselectivities . These reactions highlight the reactivity of bromo-fluorotoluene compounds and suggest possible reactions that 2,5-dibromo-4-fluorotoluene might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,5-dibromo-4-fluorotoluene are not directly reported, the properties of similar compounds can provide some insights. For example, the synthesis of 2-fluoro-3-phenylthio-1,3-butadiene and its reactivity toward dienophiles indicates that the presence of fluorine in such compounds can influence their reactivity in cycloaddition reactions . This suggests that 2,5-dibromo-4-fluorotoluene may also have unique reactivity patterns due to the presence of the fluorine atom.
科学的研究の応用
Microwave Spectroscopy and Quantum Chemistry : A study on 2-Chloro-4-fluorotoluene, a related compound, explored its internal rotation and chlorine nuclear quadrupole coupling using microwave spectroscopy and quantum chemistry. This research contributes to understanding the molecular dynamics and structure of such compounds (Nair et al., 2020).
Solid Acid Catalysts for Nitration : Fluorotoluenes, including compounds similar to 2,5-Dibromo-4-fluorotoluene, have been nitrated using solid acid catalysts. This method is regioselective, environmentally friendly, and simpler than conventional processes (Maurya et al., 2003).
Anodic Fluorination of Fluorotoluenes : Research on the electrochemical fluorinations of various fluorotoluenes, including those structurally related to 2,5-Dibromo-4-fluorotoluene, has been conducted. This study provides insights into the fluorination process on different parts of the molecule (Momota et al., 1998).
Fungal Metabolism of Toluene : The catabolism of toluene by various fungi, using fluorotoluenes as model substrates, was studied to understand the metabolic pathways involved. This research is significant for bioremediation and environmental sciences (Prenafeta-Boldú et al., 2001).
Synthesis of Radiographic Opaques : Research on synthesizing new compounds like 3,5-dibromo-4-fluorobenzoic acid and its derivatives, which are structurally related to 2,5-Dibromo-4-fluorotoluene, has implications for developing new radiographic opaque materials (Sprague et al., 1953).
Synthesis of Aziridines : The generation of fluoro(phenyl)carbene from α-bromo-α-fluorotoluene and its reaction with Schiff bases to produce aziridines was studied. This research contributes to organic synthesis methodologies (Kusei et al., 2005).
High-Pressure and Low-Temperature Polymorphism : Studies on the polymorphism of fluorotoluene isomers under high-pressure and low-temperature conditions shed light on the crystallization processes in weakly bonded systems (Ridout & Probert, 2013).
Safety And Hazards
“2,5-Dibromo-4-fluorotoluene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
特性
IUPAC Name |
1,4-dibromo-2-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJWWHAZRJAYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369085 | |
| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-fluorotoluene | |
CAS RN |
134332-29-9 | |
| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134332-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



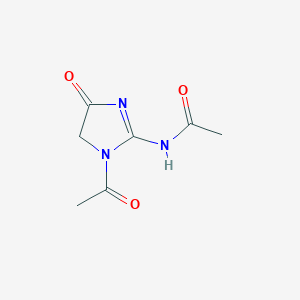
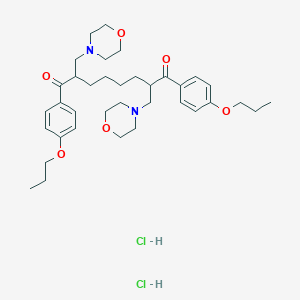
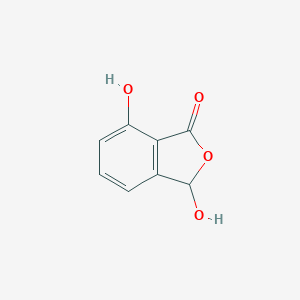
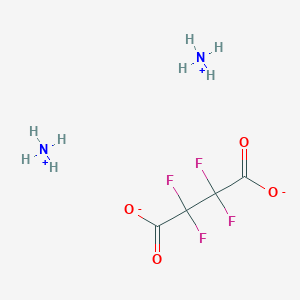
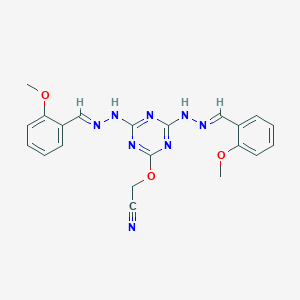

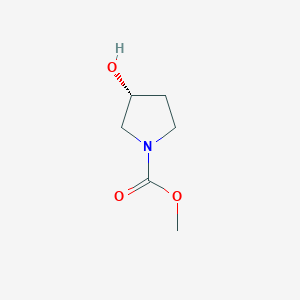
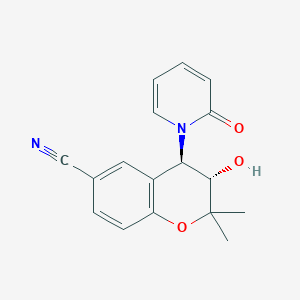
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
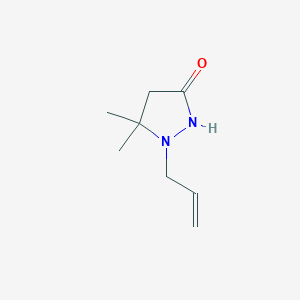
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
